molecular formula C17H26O11 B1253207 Caryoptoside

Caryoptoside

Cat. No. B1253207
M. Wt: 406.4 g/mol
InChI Key: VIXATJMNFXMPDC-BEZJANDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caryoptoside is a natural product found in Lippia graveolens, Pedicularis muscicola, and other organisms with data available.

Scientific Research Applications

Biosynthesis and Taxonomic Implications

  • Caryoptoside, along with other compounds like lamalbid and alboside B, are derived from 8-epi-deoxyloganic acid in Lamium album. Caryoptoside serves as an intermediate in the biosynthesis of lamalbid and alboside B, highlighting its role in plant biochemistry and potential taxonomic implications (Damtoft, Jensen, & Nielsen, 1992).

Characterization and Isolation in Plants

  • Caryoptoside has been characterized and isolated from Lamium album, along with other secoiridoid glucosides like alboside A and alboside B (Damtoft, 1992).

Antioxidant and Enzyme Inhibitory Activities

  • Caryoptoside exhibits significant antioxidant potential and shows activity against lipoxygenase, an enzyme, suggesting its potential therapeutic applications (Shahzadi et al., 2013).

Potential in Chemoprevention

  • Caryophyllane sesquiterpenes, including caryoptoside, are being explored for their chemopreventive properties. They exhibit properties like blocking carcinogen-mediated DNA damage and cytoprotection against anticancer drug toxicity in noncancerous cells (Di Sotto et al., 2020).

Phylogenomic Studies

  • Caryoptoside and its related compounds are used in phylogenomic studies to understand the evolutionary history and relationships within plant species, like in the case of Caryophyllales (Walker et al., 2018).

Role in Analgesic and Anti-inflammatory Activities

  • Caryophyllene oxide, closely related to caryoptoside, demonstrates significant analgesic and anti-inflammatory activities, indicative of its potential medicinal applications (Chavan, Wakte, & Shinde, 2010).

Potential in Cancer Treatment

  • Caryophyllene, related to caryoptoside, has shown effectiveness in inducing cell cycle arrest in cancer cells, suggesting its role in cancer treatment strategies (Chung et al., 2019).

Biofuel Production

  • Engineering microorganisms to produce caryophyllene and its derivatives like caryolan-1-ol for potential aviation fuel applications showcases the versatility of caryoptoside and related compounds (Wu, Liu, & Davis, 2018).

properties

Product Name

Caryoptoside

Molecular Formula

C17H26O11

Molecular Weight

406.4 g/mol

IUPAC Name

methyl (1S,6S,7R)-6,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O11/c1-17(24)9(19)3-6-7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5-6,8-13,15-16,18-22,24H,3-4H2,1-2H3/t6?,8-,9+,10?,11-,12+,13-,15+,16+,17+/m1/s1

InChI Key

VIXATJMNFXMPDC-BEZJANDHSA-N

Isomeric SMILES

C[C@@]1([C@H](CC2C1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

CC1(C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O

synonyms

caryoptoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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